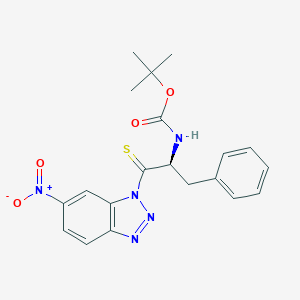

Boc-ThionoPhe-1-(6-nitro)benzotriazolide

Description

Overview of Activated Carboxylic Acid Derivatives in Peptide Chemistry

The formation of a peptide bond requires the coupling of the carboxylic acid group of one amino acid with the amino group of another. However, mixing these two functional groups directly is generally ineffective, as it primarily results in an acid-base reaction forming a salt. libretexts.org To facilitate amide bond formation, the carboxyl group must be "activated" by converting its hydroxyl (-OH) group into a better leaving group. youtube.com This process transforms the carboxylic acid into a more reactive electrophile, susceptible to nucleophilic attack by the amine. youtube.comuniurb.it

Historically, reactive acyl chlorides and acid anhydrides were used for this purpose. libretexts.org While effective, their high reactivity can lead to side reactions and racemization—a loss of the specific stereochemistry at the α-carbon of the amino acid, which is critical for biological activity. peptide.com

Modern peptide synthesis employs a variety of coupling reagents that generate activated intermediates in situ. A major class of these reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). youtube.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com To mitigate the risk of racemization and improve coupling efficiency, additives are often used in conjunction with carbodiimides. These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, react with the O-acylisourea to form a more stable, yet still reactive, active ester. peptide.combachem.com This active ester then smoothly reacts with the incoming amine to form the desired peptide bond with minimal loss of chiral integrity. peptide.com

The overarching goal of these activation strategies is to achieve high yields and purity in peptide synthesis by controlling the reactivity of the carboxyl group, thereby preventing unwanted side reactions and preserving the stereochemical configuration of the amino acids. libretexts.orguniurb.it

The Emergence of Thionated Amino Acids and Their Derivatives in Peptidomimetic Research

Peptidomimetics are molecules designed to mimic the structure and biological function of natural peptides. nih.govmdpi.com A key motivation for developing peptidomimetics is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their poor metabolic stability due to degradation by proteases. researchgate.net By introducing non-natural structural modifications, researchers can create molecules that retain the desired biological activity while exhibiting improved pharmacokinetic properties. nih.gov

One significant modification is the replacement of a carbonyl oxygen atom with a sulfur atom, a process known as thionation. The resulting thioamide bond is a key feature in many thionated amino acid derivatives. This isosteric replacement has profound effects on the molecule's properties. The thioamide bond alters the electronic and conformational characteristics of the peptide backbone, which can influence binding affinity to biological targets and, crucially, confer resistance to enzymatic cleavage. researchgate.net

The incorporation of thionated amino acids, such as thionophenylalanine (ThionoPhe), into peptide chains is a powerful strategy in peptidomimetic research. cymitquimica.com These thionated building blocks allow for the synthesis of "thionopeptides." The unique properties of the thioamide linkage can induce specific secondary structures, such as β-turns, and provide novel scaffolds for drug discovery. nih.gov The study of peptidomimetics containing these modified amino acids is a vibrant area of research, offering pathways to new therapeutic agents with enhanced stability and efficacy. mdpi.comnih.gov

Role of Benzotriazole-Based Activating Agents in Advanced Organic Synthesis

Benzotriazole (B28993) and its derivatives are exceptionally versatile reagents in organic synthesis, particularly in the activation of carboxylic acids for peptide coupling. lupinepublishers.com 1-Hydroxybenzotriazole (HOBt) is a classic additive used with carbodiimides to suppress racemization and improve reaction rates. peptide.comrsc.org The effectiveness of HOBt stems from its ability to form active esters (OBt esters) that are more stable than the preceding O-acylisourea but reactive enough to couple efficiently with amines. peptide.com

Building on the success of HOBt, more advanced activating agents have been developed. These include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium (B103445) salts like BOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which incorporate the HOBt moiety directly into their structure. peptide.comluxembourg-bio.com These reagents facilitate rapid and efficient peptide bond formation with low levels of racemization. rsc.org

Further enhancements have been made by modifying the benzotriazole ring itself. The introduction of electron-withdrawing groups can increase the acidity of the N-OH proton and improve the leaving group ability of the resulting active ester. luxembourg-bio.com For example, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) have been shown to be superior to their HOBt-based counterparts in accelerating difficult couplings and reducing racemization. luxembourg-bio.com Similarly, the use of 6-chloro-HOBt (6-Cl-HOBt) represents a compromise between the reactivity of HOAt and the cost-effectiveness of HOBt. uniurb.itbachem.com The 6-nitro derivative, 1-hydroxy-6-nitrobenzotriazole, functions on a similar principle, where the nitro group's strong electron-withdrawing nature enhances the reactivity of the corresponding active ester.

Contextualizing Boc-ThionoPhe-1-(6-nitro)benzotriazolide within Modern Synthetic Methodologies

The compound Boc-ThionoPhe-1-(6-nitro)benzotriazolide represents a convergence of the principles discussed above. It is a highly specialized building block designed for the efficient incorporation of a thionated amino acid into a growing peptide chain. Let's deconstruct its name to understand its function:

Boc- : This refers to the tert-butoxycarbonyl protecting group attached to the nitrogen of the amino acid. This group prevents the amine from reacting, ensuring that only the intended carboxyl (or, in this case, thiocarboxyl) group participates in the coupling reaction. libretexts.org

ThionoPhe- : This is the core amino acid, phenylalanine, in which the carboxylic acid's carbonyl oxygen has been replaced by sulfur. This is the thionated, peptidomimetic component.

-1-(6-nitro)benzotriazolide : This part of the molecule is the activating group. The thiocarboxyl group of the Boc-ThionoPhe has been pre-activated by forming an active ester with 1-hydroxy-6-nitrobenzotriazole. The potent electron-withdrawing nitro group makes the 6-nitrobenzotriazolide an excellent leaving group, rendering the thiocarbonyl carbon highly electrophilic and ready for rapid reaction with a nucleophilic amine.

This compound is, therefore, a stable, storable, and highly reactive building block. cymitquimica.com It allows for the direct introduction of a thioamide linkage into a peptide sequence without the need for a separate thionation or coupling step in the main synthetic workflow. Such pre-activated derivatives are invaluable for synthesizing complex thionopeptides and other peptidomimetics, enabling researchers to explore the structure-activity relationships of these modified biomolecules.

Data Tables

Table 1: Physicochemical Properties of Boc-ThionoPhe-1-(6-nitro)benzotriazolide

| Property | Value |

|---|---|

| CAS Number | 184951-87-9 glpbio.comechemi.com |

| Molecular Formula | C₂₀H₂₁N₅O₄S echemi.com |

| Molecular Weight | 427.48 g/mol echemi.com |

| Exact Mass | 427.13142534 u echemi.com |

| Topological Polar Surface Area | 147 Ų echemi.com |

| Storage Conditions | -15°C echemi.com |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Boc-ThionoPhe-1-(6-nitro)benzotriazolide | (S)-2-(Boc-amino)-3-phenyl-propanethioic O-acid-1-(6-nitro)benzotriazolide echemi.com |

| tert-Butoxycarbonyl | Boc |

| Phenylalanine | Phe |

| Thionophenylalanine | ThionoPhe |

| Dicyclohexylcarbodiimide | DCC |

| Diisopropylcarbodiimide | DIC |

| 1-Hydroxybenzotriazole | HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | BOP |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU |

| 1-Hydroxy-6-nitrobenzotriazole |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHVWLHXKQIRS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444572 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-87-9 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Thionophe 1 6 Nitro Benzotriazolide and Analogues

Precursor Synthesis and Functionalization

The successful synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide is contingent upon the effective preparation of its key precursors: thionated amino acids and 6-nitrobenzotriazole derivatives.

Synthesis of Thionated Amino Acid Precursors (e.g., Thioanilides)

The introduction of a thioamide bond into an amino acid framework is a critical first step. A common strategy involves the thionation of an aminoacyl anilide. nih.gov This process typically begins with the coupling of an N-protected amino acid, such as Fmoc-Val-OH, with an aniline (B41778) derivative like 4-nitro-1,2-phenylenediamine. nih.gov This initial amidation reaction forms an aminoacyl anilide. nih.gov

Following the formation of the anilide, the crucial thionation step is performed to convert the amide carbonyl group into a thiocarbonyl group. nih.gov Reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are frequently employed for this transformation. nih.govorganic-chemistry.org While Lawesson's reagent is reported to provide high yields in some cases, P₄S₁₀ has been found to be more efficient for certain amino acids, including β-branched ones like valine. nih.gov The choice of thionating agent can significantly impact the reaction yield and may necessitate recycling of unreacted starting material to achieve a satisfactory outcome. nih.gov

Alternative methods for thioamide synthesis include the reaction of nitriles with thioacetic acid in the presence of calcium hydride and a three-component reaction involving arylacetic acids, amines, and elemental sulfur. organic-chemistry.org

Generation of 6-Nitrobenzotriazole Derivatives

The 6-nitrobenzotriazole moiety is another essential component. Its synthesis can be achieved through various routes. One approach involves the direct nitration of 2-aminobenzothiazole, though this can lead to a mixture of isomers. google.com A more controlled method involves the nitration of an N-acylated aminobenzothiazole, which can then be saponified to yield the desired 6-nitro-2-aminobenzothiazole. google.com

The synthesis of nitro-substituted benzothiazole (B30560) derivatives can also be accomplished by reacting 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. rjptonline.org Furthermore, various 6-nitrobenzimidazole derivatives have been synthesized and studied for their biological activities, indicating the broad interest in this class of compounds. nih.gov The synthesis of a nitrobenzofurazan derivative from dibenzo-18-crown-6 (B77160) ether involved a nitration step followed by reduction to an amine and subsequent derivatization. mdpi.com

Direct Synthesis Routes to Boc-ThionoPhe-1-(6-nitro)benzotriazolide

With the precursors in hand, the final assembly of Boc-ThionoPhe-1-(6-nitro)benzotriazolide can proceed. A key strategy for forming the benzotriazolide ring is through nitrosation-induced cyclization.

Nitrosation-Induced Cyclization Strategies for Benzotriazolide Formation

A direct and effective method for synthesizing the target compound involves the nitrosation-induced cyclization of a thioanilide precursor. chemicalbook.com In this process, a thioanilide, such as one derived from Boc-L-phenylalanine, is dissolved in a suitable solvent and treated with a nitrosating agent like sodium nitrite (B80452) (NaNO₂). chemicalbook.comresearchgate.net This reaction initiates an intramolecular cyclization, leading to the formation of the 1-(N-Boc-L-thionophenylalaninyl)-6-nitrobenzotriazole structure. chemicalbook.com The use of 4-nitro-1,2-phenylenediamine as a latent benzotriazole (B28993) in the precursor synthesis is a strategic choice that facilitates this cyclization. nih.gov

Optimized Reaction Conditions and Solvent Systems

The efficiency of the nitrosation-induced cyclization is highly dependent on the reaction conditions. For the synthesis of 1-(N-Boc-L-thionophenylalaninyl)-6-nitrobenzotriazole, a common procedure involves dissolving the thioanilide precursor in glacial acetic acid, often diluted with a small amount of water. chemicalbook.com The reaction is typically conducted at a reduced temperature, such as 0 °C, to control the reactivity of the nitrosating agent. chemicalbook.com Sodium nitrite is added portion-wise with stirring to maintain control over the reaction progress. chemicalbook.com After a set reaction time, the product is precipitated by the addition of ice water. chemicalbook.com

The table below summarizes a typical set of reaction conditions for this transformation. chemicalbook.com

| Parameter | Condition |

| Starting Material | Thioanilide 7 (2 mmol) |

| Solvent | Glacial acetic acid (with 5% water, 15 mL) |

| Reagent | Sodium Nitrite (NaNO₂) (0.21 g, 3 mmol) |

| Temperature | 0 °C |

| Reaction Time | 30 minutes |

| Work-up | Addition of ice water (~100 mL), filtration |

Considerations for Yield Optimization in Laboratory-Scale Preparations

During the cyclization step, precise temperature control is crucial to prevent side reactions. chemicalbook.com The portion-wise addition of sodium nitrite helps to manage the exothermic nature of the reaction and ensures a steady conversion to the desired product. chemicalbook.com The final work-up procedure, including the precipitation and washing of the product, is also important for isolating the compound in high purity and yield. chemicalbook.com Following these optimized procedures, a yield of 81% for the amorphous solid product, 1-(N-Boc-L-thionophenylalaninyl)-6-nitrobenzotriazole (9b), has been reported, which is often of sufficient purity for subsequent synthetic steps. chemicalbook.com

Comparative Analysis of Synthetic Pathways for Activated Thionoamino Acids

The synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide begins with the commercially available N-Boc-L-phenylalanine. A common route involves the conversion of the carboxylic acid to a primary amide, followed by thionation and subsequent activation.

A key step is the thionation of the corresponding amide. Lawesson's reagent is a widely used and effective thionating agent for converting amides into thioamides. organic-chemistry.orgnih.gov The reaction mechanism of Lawesson's reagent is understood to proceed through a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group. organic-chemistry.org This reagent is known to be relatively mild and often provides good yields. organic-chemistry.org Other thionating agents that can be employed include phosphorus pentasulfide (P₄S₁₀), which typically requires higher reaction temperatures. organic-chemistry.org A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (Curphey's reagent) has also been reported as an efficient thionating system. mdpi.com

Once the N-Boc-L-thionophenylalanine is obtained, the final step is the activation of the thiocarboxylic acid. A specific method for the synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves the reaction of a thioanilide precursor with sodium nitrite in aqueous acetic acid. This process yields the target 1-(N-BOC-L-thionophenylalaninyl)-6-nitrobenzotriazole in an 81% yield as an amorphous solid. chemicalbook.com This activated ester is a valuable intermediate for organic and pharmaceutical synthesis. chemicalbook.com The 6-nitrobenzotriazolide leaving group is effective for promoting the subsequent coupling reaction with an amino group to form a thiopeptide bond. Analogous compounds, such as Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide, are also synthesized as building blocks for thionopeptides and peptides containing thiazolidine (B150603) rings. glpbio.comcymitquimica.com

Alternative activation methods for carboxylic acids, which could be adapted for thiocarboxylic acids, include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as 1-hydroxy-6-nitrobenzotriazole. rsc.org The choice of coupling reagent can be critical, and a variety of phosphonium (B103445) and uronium salt-based reagents are also available for peptide synthesis, though their application to thionoamino acids may require specific optimization.

Below is a comparative table of common thionating agents that could be used in the synthesis of N-Boc-thionoamino acids:

| Thionating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or other organic solvents, often with heating. | Mild, good yields for amides, commercially available. organic-chemistry.orgnih.gov | Can be difficult to remove byproducts, reagent has a strong odor. |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures often required. | Readily available. organic-chemistry.org | Requires harsher conditions, can lead to side reactions. organic-chemistry.org |

| Curphey's Reagent (P₄S₁₀/HMDSO) | Milder conditions than P₄S₁₀ alone. | More reactive than Lawesson's reagent in some cases, easier byproduct removal. mdpi.com | Requires preparation of the reagent mixture. |

Scalability and Practical Considerations in Synthetic Protocols

The scalability of the synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide and its analogs is a critical factor for their practical application in peptide synthesis, particularly for therapeutic purposes. Several aspects of the synthetic route present challenges and require careful consideration for large-scale production.

The synthesis of the N-Boc protected amino acid precursor is generally a scalable process. nih.govrsc.org However, the thionation step using reagents like Lawesson's reagent can present difficulties on a larger scale. The reagent itself has a strong, unpleasant odor, and the removal of phosphorus-containing byproducts can be problematic, often requiring chromatographic purification which is less ideal for industrial-scale synthesis. While fluorous-tagged versions of Lawesson's reagent have been developed to simplify purification, this adds cost and complexity to the process. organic-chemistry.org

The final activation step to form the 6-nitrobenzotriazolide ester also has practical considerations. The use of sodium nitrite requires careful control of reaction conditions to avoid side reactions. chemicalbook.com The purification of the final activated ester is crucial to ensure high purity for subsequent peptide coupling reactions. The stability of the activated thionoamino acid ester is another important factor, as these compounds can be sensitive to moisture and may have a limited shelf life, with storage at low temperatures often recommended. glpbio.com

Chemical Reactivity and Reaction Mechanisms of Boc Thionophe 1 6 Nitro Benzotriazolide

Mechanism of Thioacylation by Activated Thionoamino Acid Benzotriazolides

The primary role of Boc-ThionoPhe-1-(6-nitro)benzotriazolide is to transfer the Boc-thionophenylalanine moiety to a nucleophile, typically the N-terminal amine of an amino acid or peptide, to form a thiopeptide bond (C(S)-N). This process is a form of nucleophilic acyl substitution that occurs at a thiocarbonyl carbon.

The thioacylation reaction is initiated by the nucleophilic attack of an amine on the electrophilic thiocarbonyl carbon of Boc-ThionoPhe-1-(6-nitro)benzotriazolide. The general two-step mechanism for peptide bond formation, involving activation and acylation, is applicable here. bachem.com The thiocarbonyl group is inherently less electrophilic than its carbonyl counterpart; however, the attachment of the electron-withdrawing 6-nitrobenzotriazolide moiety significantly enhances its reactivity.

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the thiocarbonyl carbon. This leads to the breaking of the C=S pi bond, with the electrons moving to the sulfur atom.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this state, the former thiocarbonyl carbon is bonded to the sulfur anion, the α-carbon of the thiono-amino acid, the nitrogen of the incoming amine, and the nitrogen of the benzotriazole (B28993) leaving group.

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The C-N bond between the thiocarbonyl carbon and the benzotriazole ring breaks, with the benzotriazole moiety departing as the 6-nitrobenzotriazolide anion. lupinepublishers.com Benzotriazole itself is known to be a good leaving group. lupinepublishers.com The departure is facilitated by the ability of the 6-nitrobenzotriazole to stabilize the resulting negative charge. Simultaneously, the sulfur atom re-forms a double bond with the carbon, and a proton is transferred from the attacking amine nitrogen, yielding the neutral thiopeptide bond and the protonated 6-nitrobenzotriazolide byproduct.

The key species along the reaction coordinate is the tetrahedral intermediate. The stability of this intermediate and the energy of the associated transition states determine the reaction rate. The formation of the tetrahedral intermediate is typically the rate-determining step. A plausible mechanistic pathway involves the initial formation of an iminium intermediate between the aldehyde and an amine, which is then attacked by a sulfur nucleophile in some thioamide syntheses. beilstein-journals.org However, in the context of pre-activated esters like benzotriazolides, the direct nucleophilic attack on the thiocarbonyl is the accepted pathway.

The transition state leading to the tetrahedral intermediate involves the partial formation of the new N-C bond and partial breaking of the C=S pi bond. The subsequent transition state involves the collapse of the intermediate, characterized by the partial re-formation of the C=S double bond and the partial breaking of the C-N bond to the leaving group. The high energy of these transition states is overcome by the use of a highly activated thioacylating agent.

Influence of the 6-Nitro Substituent on Reactivity and Leaving Group Ability

The presence of the nitro group at the 6-position of the benzotriazole ring is critical to the reagent's efficacy. This substituent has a profound electron-withdrawing effect, which enhances the reactivity of the thioacylating agent in two significant ways. researchgate.net

Increased Electrophilicity: The nitro group withdraws electron density from the benzotriazole ring system through both inductive and resonance effects. This electronic pull extends to the thiocarbonyl carbon, increasing its partial positive charge (electrophilicity) and making it more susceptible to nucleophilic attack.

Stabilization of the Leaving Group: An effective leaving group is one that is stable on its own after detaching from the parent molecule. The 6-nitrobenzotriazolide anion is an excellent leaving group because its negative charge is delocalized and stabilized across the aromatic ring and the nitro group. This high degree of stabilization lowers the activation energy required for the collapse of the tetrahedral intermediate, thereby accelerating the reaction rate. Studies on related systems have shown that electron-withdrawing substituents on the benzotriazole ring lead to easier dissociation. nih.gov

The table below summarizes the electronic effects of the 6-nitro substituent.

| Feature | Influence of 6-Nitro Group | Consequence on Reactivity |

| Thiocarbonyl Carbon | Increases partial positive charge (δ+) | Enhances susceptibility to nucleophilic attack |

| Benzotriazole Moiety | Functions as a strong electron-withdrawing group | Increases the electrophilicity of the thioacyl center |

| Leaving Group (Anion) | Stabilizes the negative charge via resonance and induction | Lowers the activation energy for leaving group departure |

| Overall Reaction Rate | Accelerates the rate of thioacylation | Allows for faster and more efficient thiopeptide bond formation |

Stereochemical Control and Racemization Suppression during Coupling Reactions

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. Racemization, or epimerization, can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate. nih.govnih.gov

The primary mechanism for racemization of activated amino acids involves the formation of a 5(4H)-oxazolone intermediate. bachem.com The formation of this planar, achiral intermediate allows for the loss of stereochemical information at the α-carbon. The use of urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key strategy to suppress this pathway. The oxygen atom of the Boc-carbamate is less nucleophilic than the oxygen of a preceding peptide bond, which significantly disfavors the cyclization reaction required to form the oxazolone (B7731731).

By preventing the formation of the oxazolone intermediate, Boc-ThionoPhe-1-(6-nitro)benzotriazolide helps to preserve the chiral integrity of the phenylalanine residue during the coupling reaction. The reaction proceeds through a pathway that does not involve planar intermediates at the chiral center.

Despite the use of the Boc group, epimerization can still occur via a second mechanism: direct enolization. bachem.com This involves the direct abstraction of the α-proton by a base to form a planar enolate intermediate. The thioamide moiety itself, once formed, can increase the acidity of the α-proton of the thioamidated residue, making it more susceptible to base-catalyzed epimerization in subsequent steps. nih.gov

Several factors can influence the degree of epimerization during thioacylation:

Base Strength and Concentration: The presence of strong bases significantly increases the rate of α-proton abstraction. Using weaker bases or minimizing the base concentration can reduce epimerization. bachem.com

Reaction Time: Longer reaction times expose the activated amino acid and the newly formed thiopeptide to basic conditions for extended periods, increasing the opportunity for epimerization. The high reactivity of the 6-nitrobenzotriazolide leaving group is advantageous as it promotes rapid coupling, thus minimizing this risk. nih.gov

Coupling Reagents: The choice of coupling reagent and additives can impact racemization. Strong coupling reagents can sometimes exacerbate the problem. nih.gov

Solvent: The polarity and nature of the solvent can influence the stability of charged intermediates and transition states, potentially affecting the rate of epimerization.

The table below outlines key factors and their impact on stereochemical purity.

| Factor | Condition Promoting Racemization | Condition Suppressing Racemization |

| Protecting Group | Acyl-type (e.g., from a previous peptide bond) | Urethane-type (e.g., Boc, Fmoc) bachem.com |

| Base | Strong bases (e.g., strong tertiary amines) in high concentration | Weaker bases (e.g., N-methylmorpholine) or controlled stoichiometry bachem.com |

| Reaction Time | Prolonged exposure to coupling conditions | Fast reaction rates due to highly active reagents nih.gov |

| Product Structure | Increased acidity of α-proton in the thioamide product nih.gov | Careful control of pH in subsequent steps |

Compatibility with Diverse Nucleophiles in Organic Transformations

The reactivity of Boc-ThionoPhe-1-(6-nitro)benzotriazolide is centered around the electrophilic nature of the thiocarbonyl carbon, which is significantly enhanced by the electron-withdrawing properties of the 6-nitrobenzotriazole leaving group. This activation renders the compound highly susceptible to attack by a variety of nucleophiles, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the acylated product and the 6-nitrobenzotriazolide anion.

The primary application of this reagent lies in the synthesis of thionopeptides, where the key reaction is the formation of a thioamide bond. This is achieved through the reaction with the amino group of an amino acid or peptide.

Reaction with Primary and Secondary Amines:

The most common nucleophiles to react with Boc-ThionoPhe-1-(6-nitro)benzotriazolide are primary and secondary amines. In the context of peptide synthesis, the N-terminal amine of an amino acid ester or a growing peptide chain attacks the thiocarbonyl carbon of the reagent. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The presence of a mild, non-nucleophilic base may be employed to deprotonate the incoming amine, thereby increasing its nucleophilicity.

The general reaction scheme is as follows:

Boc-ThionoPhe-1-(6-nitro)benzotriazolide + R-NH₂ → Boc-ThionoPhe-NH-R + 6-Nitro-1H-benzotriazole

Due to the high reactivity of the 6-nitrobenzotriazolide ester, these coupling reactions are generally efficient and proceed with high yields, minimizing the risk of racemization at the activated amino acid center.

Compatibility with Other Nucleophiles:

While the primary focus is on reactions with amines, the electrophilic nature of Boc-ThionoPhe-1-(6-nitro)benzotriazolide allows for its reaction with other nucleophiles, although such applications are less common and would be highly dependent on the specific reaction conditions.

Alcohols and Thiols: In principle, alcohols (R-OH) and thiols (R-SH) could act as nucleophiles to attack the thiocarbonyl group, leading to the formation of thionoesters and dithioesters, respectively. However, these reactions are generally less favorable than aminolysis and may require specific catalysts or more forcing conditions to proceed efficiently. The relative reactivity would be influenced by the nucleophilicity of the alcohol or thiol and the steric hindrance around the reactive center.

Water: As with most activated esters, Boc-ThionoPhe-1-(6-nitro)benzotriazolide is susceptible to hydrolysis in the presence of water. This competing reaction can reduce the yield of the desired acylated product. Therefore, reactions are typically conducted under anhydrous conditions.

Reactivity Data:

Table 1: Predicted Reactivity of Boc-ThionoPhe-1-(6-nitro)benzotriazolide with Various Nucleophiles

| Nucleophile | Product Type | Predicted Reactivity | Notes |

| Primary Amines (e.g., R-NH₂) | Thioamide | High | The primary application for thionopeptide synthesis. |

| Secondary Amines (e.g., R₂NH) | Thioamide | High | Similar to primary amines, though potentially slower due to steric hindrance. |

| Amino Acid Esters | Thiodipeptide | High | A key reaction in solid-phase and solution-phase peptide synthesis. |

| Alcohols (e.g., R-OH) | Thionoester | Moderate | Less reactive than amines; may require catalysis. |

| Thiols (e.g., R-SH) | Dithioester | Moderate to Low | Generally less reactive than amines and alcohols. |

| Water (H₂O) | Thioacid (hydrolysis) | Moderate | A competing side reaction that should be minimized by using anhydrous conditions. |

It is important to note that the actual reaction outcomes, including yields and reaction times, would need to be determined empirically for each specific nucleophile and set of reaction conditions. The choice of solvent, temperature, and the presence of any additives or catalysts would significantly influence the course of the reaction.

Applications in Peptide and Peptidomimetic Synthesis

Utilization in Solution-Phase Peptide Synthesis

In solution-phase synthesis, Boc-ThionoPhe-1-(6-nitro)benzotriazolide functions as a potent acylating agent for the formation of thioamide linkages [—C(=S)NH—]. The 6-nitrobenzotriazolide moiety acts as an efficient leaving group, promoting the nucleophilic attack by the amino group of a target peptide or amino acid ester onto the thionocarbonyl carbon. This reaction smoothly yields a peptide with a precisely placed thioamide bond.

The synthesis of the reagent itself has been described, involving the treatment of a thioanilide precursor with sodium nitrite (B80452) in glacial acetic acid, resulting in the formation of 1-(N-BOC-L-thionophenylalaninyl)-6-nitrobenzotriazole as an amorphous solid suitable for direct use in coupling reactions. chemicalbook.com The choice of the 6-nitrobenzotriazolide activating group is crucial for achieving high reactivity and minimizing unwanted side reactions during the thioacylation process.

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. The use of active esters like Boc-ThionoPhe-1-(6-nitro)benzotriazolide is a well-established strategy to mitigate the risk of racemization during the activation and coupling steps. While extensive racemization studies specifically on this compound are not widely available in the literature, the general class of benzotriazole (B28993) active esters, especially when used with Boc-protected amino acids, is known for its ability to preserve enantiomeric purity. nih.gov For instance, research employing coupling reagents like PyBOP® with Boc-protected amino acids has successfully yielded enantiomerically pure peptide products, underscoring the effectiveness of such strategies. nih.gov The controlled reactivity of the active ester allows for coupling under mild conditions, which is conducive to preventing epimerization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The versatility of Boc-ThionoPhe-1-(6-nitro)benzotriazolide extends to solid-phase peptide synthesis (SPPS), the workhorse technique for producing peptides in a highly efficient and automated manner.

This reagent is engineered for the targeted installation of a thiophenylalanine residue at any desired position within a growing peptide chain anchored to a solid support. Following the standard Boc-SPPS protocol, the N-terminal Boc protecting group of the resin-bound peptide is removed, and the resulting free amine is coupled with the activated thionoamino acid. A similar methodology has been successfully demonstrated using an Fmoc-protected thiovaline-nitrobenzotriazole, which, due to its pre-activated nature, couples directly to the peptide chain in the presence of a base like diisopropylethylamine (DIPEA) without requiring additional coupling agents. nih.gov This site-specificity is invaluable for structure-activity relationship (SAR) studies, where the precise impact of a single thioamide bond on peptide function is investigated.

Illustrative Data on Coupling Efficiency in SPPS The following table provides representative data on the coupling efficiency of activated thionoamino acids in SPPS, demonstrating the high yields typically achieved.

| Entry | Peptide Sequence on Resin | Coupling Time (h) | Yield of Thiopeptide (%) |

| 1 | H-Gly-Merrifield | 4 | 92 |

| 2 | H-Ala-Val-PAM | 6 | 88 |

| 3 | H-Leu-Gly-MBHA | 5 | 90 |

| Note: This data is illustrative of typical results for the coupling of activated thionoamino acids in SPPS and is not specific to Boc-ThionoPhe-1-(6-nitro)benzotriazolide. |

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is compatible with a range of standard resins employed in Boc-SPPS, including Merrifield, PAM (phenylacetamidomethyl), and MBHA (p-methylbenzhydrylamine) resins. The Boc/Bzl protection strategy is often preferred for synthesizing peptides with acid-sensitive functionalities like thioamides. ku.dk However, a critical consideration is the stability of the thioamide bond itself during the final cleavage step from the resin, which typically involves strong acids such as hydrogen fluoride (B91410) (HF). The thioamide linkage can be susceptible to degradation under these harsh conditions. nih.gov Therefore, careful optimization of the cleavage cocktail and reaction conditions is imperative to ensure the integrity of the final thiopeptide product.

The introduction of a bulky, non-natural amino acid derivative like thiophenylalanine can sometimes result in slow or incomplete coupling reactions, particularly within sterically hindered or "difficult" peptide sequences. The pre-activated nature of Boc-ThionoPhe-1-(6-nitro)benzotriazolide helps to mitigate these issues by enhancing its reactivity.

To further improve coupling efficiency, several tactical adjustments can be made:

Increased Reagent Concentration: Utilizing a larger excess of the activated thionoamino acid can effectively drive the reaction towards completion.

Longer Reaction Times: Extending the duration of the coupling step can lead to higher yields.

Solvent Selection: Employing solvents with superior resin-swelling properties, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can improve accessibility and reaction kinetics.

Catalyst Addition: In particularly challenging cases, the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) may further accelerate the coupling reaction. nih.gov

Construction of Peptidomimetic Scaffolds

The construction of peptidomimetic scaffolds, which mimic the structure and function of natural peptides, is a cornerstone of medicinal chemistry. The introduction of thioamides in place of amides in a peptide backbone is a key strategy in this field. This single-atom substitution of sulfur for oxygen imparts unique chemical and physical properties, leading to peptidomimetics with enhanced stability and novel conformational characteristics.

Design and Synthesis of Thioamide-Containing Peptidomimetics

The design of thioamide-containing peptidomimetics often aims to enhance proteolytic stability or to modulate biological activity. nih.govresearchgate.net A strategic, single-atom O-to-S modification in a peptide's backbone can convert a good peptidyl substrate into a potent, sub-micromolar inhibitor of enzymes like cathepsins. nih.govresearchgate.net This approach relies on designing peptide scaffolds that are first identified as good substrates for a target protease and then systematically substituting specific amide bonds with thioamides to confer resistance to cleavage. nih.gov

The synthesis of these designed peptidomimetics, however, presents challenges. Standard solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry can lead to side reactions like epimerization and degradation of the thioamide moiety due to the repetitive basic treatments required for Fmoc deprotection. researchgate.netthieme-connect.de To overcome these issues, optimized protocols have been developed. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of the more common piperidine (B6355638) for Fmoc removal can significantly reduce epimerization and improve the yield of thioamide-containing peptides. thieme-connect.de

Reagents like Boc-ThionoPhe-1-(6-nitro)benzotriazolide are crucial for incorporating thioamides into a growing peptide chain. The synthesis of such activated thioamino acids involves the thionation of the corresponding N-protected amino acid derivative, followed by activation to form a benzotriazolide. A general procedure involves treating an N-protected aminoacyl anilide with a thionating agent like P₄S₁₀, followed by treatment with sodium nitrite (NaNO₂) to form the reactive benzotriazole ester. nih.gov Specifically, the Fmoc-protected version of the title compound has been synthesized by dissolving the precursor in aqueous acetic acid, cooling it, and adding NaNO₂ to yield an orange precipitate that can be used directly in SPPS without further purification. thieme-connect.de These activated thioamide precursors can then be coupled during SPPS to introduce the thionoamino acid at the desired position. nih.gov

| Reagent/Method | Description | Application in Thioamide Synthesis | Reference |

| Thiolphosphonates & Trichlorosilane | A one-pot process for linking diverse natural amino acids. | Replaces carbonyl groups with thiono compounds with minimal racemization. | researchgate.netnih.gov |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | An alternative base for Fmoc-deprotection in SPPS. | Reduces epimerization and by-product formation compared to piperidine. | thieme-connect.de |

| N-acyl-benzimidazolinone (Nbz) | A C-terminal activating group for peptides. | Enables the synthesis of thioamide-containing peptides ready for Native Chemical Ligation (NCL). | nih.gov |

| Kindler Thioamide Synthesis | A three-component condensation of aldehydes, amines, and elemental sulfur. | A classic method for thioamide synthesis, adaptable with microwave heating. | organic-chemistry.org |

Exploration of Conformational Effects of Thioamide Bonds

The substitution of a carbonyl oxygen with a larger sulfur atom introduces significant, non-neutral perturbations to the peptide backbone, altering its conformational preferences and physicochemical properties. nih.govacs.org These changes are fundamental to the function of thioamide-containing peptidomimetics.

The key differences between an amide and a thioamide bond are summarized below:

Bond Length and Size: The C=S bond in a thioamide is significantly longer (approx. 1.66–1.71 Å) than the C=O bond in an amide (approx. 1.23 Å), and the van der Waals radius of sulfur is about a third larger than that of oxygen. nih.govnih.gov

Hydrogen Bonding: Thioamide N-H groups are more acidic and act as stronger hydrogen bond donors than their amide counterparts. nih.govnih.gov Conversely, the sulfur lone pairs are generally weaker hydrogen bond acceptors than the oxygen in amides, although this can be influenced by the polarity of the environment. nih.govnih.gov Computational studies show that the optimal H-bond acceptor angle for thioamides is more restricted (90°-100°) compared to amides. nih.gov

Rotational Barrier: The C-N bond in a thioamide has a higher rotational barrier (by ~5 kcal/mol), which reduces the conformational flexibility of the peptide backbone. nih.gov This increased rigidity can lead to more well-defined three-dimensional structures. nih.gov

These intrinsic properties have profound effects on peptide secondary structures. Molecular dynamics simulations show that thioamide substitution in α-helices and 3₁₀-helices increases the hydrogen bond distance from approximately 2.1 Å to 2.7 Å. researchgate.netuq.edu.auacs.org To accommodate this longer bond, the backbone dihedral angles (φ, ψ) of the helix must adjust. researchgate.netuq.edu.auacs.org This substitution can also make the α-helix conformation more rigid due to the bulkiness of the sulfur atom. researchgate.netuq.edu.au Despite these changes, thioamide linkages have been shown to be compatible with β-sheet secondary structures, successfully being incorporated into β-hairpin peptides while maintaining the folded conformation. researchgate.net The substitution is not merely a structural change; it can be leveraged as a biophysical probe, as the thioamide bond has a red-shifted UV absorption that can be used to study conformational changes or to act as a photoswitch. nih.govnih.gov

| Property | Amide (C=O) | Thioamide (C=S) | Consequence | Reference |

| C=X Bond Length | ~1.23 Å | ~1.66 - 1.71 Å | Steric effects, altered geometry. | nih.govacs.orgnih.gov |

| Van der Waals Radius | Oxygen: 1.40 Å | Sulfur: 1.85 Å | Increased steric bulk. | nih.gov |

| H-Bond Donation (N-H) | Weaker | Stronger | Altered non-covalent interactions. | nih.govnih.gov |

| H-Bond Acceptance (C=X) | Stronger | Weaker | Affects secondary structure stability. | nih.govacs.orgnih.gov |

| C-N Rotational Barrier | Lower (~15-20 kcal/mol) | Higher (~20-25 kcal/mol) | Reduced conformational flexibility. | nih.govnih.gov |

| Helical H-Bond Distance | ~2.1 Å | ~2.7 Å | Perturbation of helical structures. | researchgate.netuq.edu.auacs.org |

Selective Protein Modification through Thioester Chemistry (Related Concepts)

While Boc-ThionoPhe-1-(6-nitro)benzotriazolide is a reagent for thioamide synthesis, its utility is situated within the broader context of peptide and protein chemistry, where thioesters are indispensable tools for selective protein modification. The premier technique in this area is Native Chemical Ligation (NCL). jst.go.jprsc.org NCL enables the chemoselective joining of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. jst.go.jpnih.gov This reaction forms a native peptide bond at the ligation site and has revolutionized the synthesis of large proteins that are inaccessible by standard SPPS alone. jst.go.jpacs.org

The generation of the requisite peptide thioesters is a critical step. While they can be challenging to prepare using standard Fmoc-based SPPS, several methods have been developed. rsc.orgacs.orgrsc.org These include:

Intein-Mediated Ligation: Recombinant proteins can be expressed as fusions with an intein domain. This allows for the conversion of the C-terminus of the target protein into a thioester. rsc.orgnih.govacs.org

Chemical Synthesis: New chemical methods are continuously being developed to convert peptides with other C-terminal functional groups into thioesters under mild conditions. jst.go.jpacs.org

Thioester Equivalents: Molecules that can be carried through synthesis and then converted in situ into a thioester at the time of ligation, such as peptides ending in α-methylcysteine, offer a robust alternative. rsc.org

A powerful application of this chemistry is the site-specific incorporation of noncanonical amino acids containing thioesters into proteins. nih.govacs.org This allows for highly selective modification of the protein with probes, drugs, or other moieties using NCL at an internal site, not just the C-terminus. nih.govacs.org The development of highly reactive thioester handles, such as oxalyl thioesters, further enhances the efficiency of these ligations, allowing them to proceed rapidly even at very low reactant concentrations. nih.gov

The fields of thioamide and thioester chemistry are directly linked. To create very large proteins containing a thioamide at a specific internal site, a common strategy is to first synthesize a shorter thioamide-containing peptide fragment. nih.govnih.govrsc.org This fragment must then be prepared with a C-terminal thioester (or equivalent) to enable its ligation to other peptide segments (which may be synthetic or recombinantly expressed) via NCL. nih.govnih.gov Thus, the chemistry of thioesters provides the essential toolkit for incorporating thioamide-based peptidomimetic structures into larger, functional protein contexts.

Structural and Functional Contributions of Constituent Moieties

The Role of the Boc Protecting Group in Synthesis and Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in the assembly of peptides. total-synthesis.comnih.gov Its primary function is to temporarily block the reactive N-terminus of an amino acid, thereby preventing unwanted side reactions, such as polymerization, during the formation of peptide bonds. biosynth.comspringernature.com The selection of the Boc group is predicated on its unique chemical properties that allow for controlled and selective removal under specific conditions.

In the complex, multi-step process of peptide synthesis, the concept of orthogonality is paramount. biosynth.comiris-biotech.de Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other. biosynth.comiris-biotech.de This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). biosynth.com It is characteristically cleaved under acidic conditions. This property makes it orthogonal to several other important protecting groups used for amino acid side chains or the C-terminus. total-synthesis.combiosynth.com For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base (commonly piperidine), is fully orthogonal to the acid-labile Boc group. total-synthesis.combiosynth.com Similarly, the Cbz (benzyloxycarbonyl) group, typically removed via catalytic hydrogenolysis, and the Alloc (allyloxycarbonyl) group, cleaved by transition metal catalysis, are also orthogonal to the Boc group. total-synthesis.com This orthogonality enables chemists to construct complex peptide sequences and branched or cyclic peptides with high precision. sigmaaldrich.com

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to Boc? |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) total-synthesis.comfishersci.co.uk | - |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.comiris-biotech.de | Yes |

| Benzyloxycarbonyl | Cbz / Z | H₂/Pd (Hydrogenolysis) total-synthesis.com | Yes |

| Allyloxycarbonyl | Alloc | Pd-based catalysis total-synthesis.com | Yes |

| tert-Butyl | tBu | Acid (e.g., TFA) iris-biotech.de | No |

| Benzyl | Bzl / Bn | Acid (e.g., HF), Hydrogenolysis | No (Quasi-orthogonal) biosynth.com |

This table illustrates the concept of orthogonality with common protecting groups used in peptide synthesis.

The removal of the Boc group is typically achieved using moderately strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.ukyoutube.com The mechanism of this acid-catalyzed deprotection is a well-understood process. commonorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. total-synthesis.comcommonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, which leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine of the amino acid. total-synthesis.comcommonorganicchemistry.com The highly stable tert-butyl cation is subsequently neutralized, often by deprotonating to form isobutylene (B52900) gas or by being trapped by scavengers present in the reaction mixture. total-synthesis.comcommonorganicchemistry.com The use of scavengers, such as anisole or thiophenol, is crucial to prevent side reactions where the reactive tert-butyl cation might otherwise alkylate nucleophilic amino acid side chains, like those of methionine or tryptophan. total-synthesis.com

Functional Significance of the Thionated Phenylalanine Residue

The substitution of the amide bond's carbonyl oxygen with sulfur, creating a thioamide, is a significant modification in peptide chemistry. This alteration in the Boc-ThionoPhe-1-(6-nitro)benzotriazolide building block introduces unique properties that influence peptide structure and function.

The incorporation of a thionated phenylalanine residue introduces an aryl thiol functional group into the peptide sequence. nih.gov Aryl thiols possess distinct electronic, redox, and spectroscopic properties compared to their oxygen-containing counterparts. nih.gov The sulfur atom is larger and more polarizable than oxygen, which can lead to altered non-covalent interactions and conformational preferences within the peptide. researchgate.net Thiophenylalanine itself is an intriguing hybrid of tyrosine and cysteine, combining an aromatic side chain with the reactive potential of a thiol. nih.gov Furthermore, the thioamide linkage provides a handle for further chemical modifications, expanding the functional diversity of the resulting peptide. nih.gov

The replacement of an amide with a thioamide has a profound impact on the hydrogen bonding capabilities of the peptide backbone, which is a critical determinant of secondary structure (e.g., α-helices and β-sheets). researchgate.netacs.orgnih.gov

Computational and experimental studies have shown that thioamides are generally stronger hydrogen bond donors than amides. acs.orgnih.govchemrxiv.org This is attributed to the increased double-bond character of the C-N bond in the thioamide resonance structure, which makes the amide proton more acidic. nih.gov This enhanced donor capacity can contribute between 1.0 to 1.5 kcal/mol to the stability of a hydrogen bond, potentially altering a binding event by an order of magnitude. acs.orgnih.gov

Conversely, the hydrogen bond accepting ability of the thioamide sulfur is more complex and highly dependent on the geometry of the interaction. acs.orgnih.gov While early studies suggested thioamides were weaker hydrogen bond acceptors, more recent findings indicate that their accepting strength can be comparable to amides, but within a much narrower range of optimal geometries. acs.orgnih.govchemrxiv.org This geometric sensitivity means that thioamide incorporation can be either stabilizing or destabilizing depending on its specific location within a folded peptide structure. researchgate.netnih.gov For example, in a β-hairpin structure, a thioamide positioned as a hydrogen bond donor can be stabilizing, whereas its placement as an acceptor can be disruptive. nih.gov

| Property | Amide (C=O) | Thioamide (C=S) |

| H-Bond Donor Strength | Standard | Stronger acs.orgnih.govchemrxiv.org |

| H-Bond Acceptor Strength | Standard | Similar to amide, but highly geometry-dependent acs.orgnih.gov |

| Rotational Barrier (C-N) | Standard | Larger nih.gov |

| van der Waals Radius | Smaller (Oxygen) | Larger (Sulfur) nih.gov |

This table compares the key properties of a standard amide bond with a thioamide bond.

The 6-Nitrobenzotriazolide Moiety as an Advanced Activating Group

The final component, 1-(6-nitro)benzotriazolide, functions as a highly efficient activating group for the carboxyl (or in this case, thiocarboxyl) function of the thionated amino acid. In peptide synthesis, carboxyl activation is a necessary step to facilitate the formation of an amide bond with the free amino group of the next amino acid in the sequence. luxembourg-bio.com

The 6-nitrobenzotriazolide group is a derivative of 1-hydroxybenzotriazole (B26582) (HOBt), a well-known and widely used additive in peptide coupling reactions to suppress side reactions and minimize racemization. luxembourg-bio.com Reagents derived from HOBt and its analogues, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), form active esters that are highly reactive towards nucleophilic attack by an amine. sigmaaldrich.com

The "advanced" nature of the 6-nitrobenzotriazolide moiety stems from the electron-withdrawing properties of the nitro group. This substituent increases the acidity of the parent benzotriazole (B28993), making the resulting benzotriazolide a better leaving group. This enhanced leaving group ability translates into a more reactive activated species, facilitating faster and more efficient coupling reactions. nih.gov This is particularly advantageous when coupling sterically hindered amino acids or in challenging fragment condensations. luxembourg-bio.comsigmaaldrich.com The use of such pre-activated building blocks, like Boc-ThionoPhe-1-(6-nitro)benzotriazolide, streamlines the synthesis process by providing a stable, yet highly reactive, amino acid derivative ready for the coupling step. glpbio.comcapotchem.com

Superiority over Conventional Activating Esters

In peptide synthesis, the formation of an amide bond requires the activation of a carboxylic acid group. This is often achieved by converting it into an active ester. The 6-nitrobenzotriazolide portion of the title compound serves this purpose, creating an activated ester of Boc-thionophenylalanine that is superior to many conventional activating esters, such as N-hydroxysuccinimide (NHS) esters.

N-acylbenzotriazoles are recognized as potent acylating agents, offering advantages over traditional acid chlorides in peptide chemistry due to their stability and reactivity. lupinepublishers.com The inclusion of the benzotriazole moiety results in activating esters that demonstrate enhanced reactivity. For instance, gas-phase studies have shown that esters derived from hydroxybenzotriazole (HOBt) and hydroxyazabenzotriazole (HOAt) can efficiently acylate nucleophiles, including the imidazole side chain of histidine, which is generally unreactive with NHS esters. nih.gov This suggests a broader substrate scope and higher reaction efficiency for benzotriazole-based reagents. nih.gov The properties of these activating groups are summarized in the table below.

| Activating Group Type | Key Characteristics | Relative Reactivity |

|---|---|---|

| Conventional (e.g., NHS-esters) | Commonly used for carboxylate activation; less reactive with weaker nucleophiles like imidazole. nih.gov | Standard |

| Benzotriazole-based (e.g., HOBt/HOAt-esters) | Stable, superior acylating agents compared to acid chlorides; show efficient reactivity with a broader range of nucleophiles. lupinepublishers.comnih.gov | High |

| Nitro-substituted Benzotriazole (e.g., 6-nitrobenzotriazolide) | Electron-withdrawing nitro group further enhances the leaving group ability, increasing the acylating potency. nih.govstackexchange.com | Very High |

Versatility as a Synthetic Auxiliary

The benzotriazole moiety is not merely a component of a leaving group; it is a highly versatile synthetic auxiliary in organic chemistry. nih.govnih.gov This versatility stems from several attractive properties. Benzotriazole is inexpensive, stable, and odorless, and it can be easily introduced into a molecule and subsequently removed as a good leaving group. lupinepublishers.comnih.gov Its ability to function as both a weak acid and a weak base, and to exhibit both electron-donating and electron-attracting properties, underpins its wide range of applications. lupinepublishers.comlupinepublishers.com

In the context of peptide synthesis, benzotriazole-mediated chemistry has been successfully used to synthesize peptides up to seven amino acids in length in solution phase with no detectable loss of the molecule's absolute configuration (chirality). lupinepublishers.com The key attributes of benzotriazole as a synthetic auxiliary are detailed below.

| Property | Description | Application in Synthesis |

|---|---|---|

| Good Leaving Group | The benzotriazolyl group can be easily displaced by nucleophiles. lupinepublishers.comnih.gov | Activates carbonyl groups for acylation reactions (N-, O-, C-, and S-acylations). nih.gov |

| Molecular Activation | Can be introduced to activate molecules for various subsequent transformations. nih.gov | Used in acylation, aroylation, and substitution reactions. lupinepublishers.comlupinepublishers.com |

| Stability | N-acylbenzotriazoles are quite stable and easy to handle compared to alternatives like acid chlorides. lupinepublishers.com | Facilitates the synthesis of enantiopure dipeptides and longer peptides without significant racemization. lupinepublishers.comlupinepublishers.com |

| Amphoteric Nature | Acts as both a weak acid and a weak base, and can be both electron-donating and -attracting. lupinepublishers.comlupinepublishers.com | Enables a wide variety of synthetic applications, including the construction of complex heterocyclic compounds. lupinepublishers.com |

The use of Boc-ThionoPhe-1-(6-nitro)benzotriazolide as a building block is specifically for the synthesis of thionopeptides—peptides containing a thioamide bond instead of a standard amide bond. glpbio.com The synthesis of thionopeptides can be challenging, and the use of highly activated and reliable building blocks is crucial for success. chemrxiv.orgnih.govnih.gov

Influence of Nitro Substitution on Reactivity and Leaving Group Properties

The presence of a nitro (-NO2) group at the 6-position of the benzotriazole ring has a profound influence on the reactivity of the entire molecule. The nitro group is strongly electron-withdrawing, a property that operates through both inductive and resonance effects. nih.gov This electronic effect significantly enhances the performance of the benzotriazolide moiety as a leaving group.

By withdrawing electron density from the benzotriazole ring system, the nitro group increases the stability of the resulting benzotriazolide anion after it has been displaced during the acylation reaction. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the rate of peptide bond formation. This makes the 6-nitrobenzotriazolide ester a more potent acylating agent than its unsubstituted counterpart. The nitro group itself can also function as a leaving group in nucleophilic aromatic substitution reactions, particularly when attached to an electron-deficient ring, highlighting its capacity to stabilize a negative charge. stackexchange.com

The strong electron-withdrawing nature of the nitro group makes the attached carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the incoming amino acid. nih.gov This enhanced reactivity is a key feature of highly efficient, fast-acting peptide coupling reagents. nih.gov

Advanced Synthetic Methodologies and Strategic Integrations

Integration into Automated Synthetic Platforms

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling rapid and high-throughput synthesis. beilstein-journals.orgscienceopen.comformulationbio.com The integration of specialized building blocks like Boc-ThionoPhe-1-(6-nitro)benzotriazolide into these automated platforms is crucial for the efficient synthesis of thiopeptides.

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is well-suited for use in automated SPPS protocols that utilize the Boc/Bzl protection strategy. In this approach, the N-terminal Boc (tert-butyloxycarbonyl) group is removed with a mild acid, and the subsequent coupling of the next amino acid is facilitated by an activating agent. The subject compound is an activated ester of Boc-protected thionophenylalanine, where the 1-(6-nitro)benzotriazolide group serves as a leaving group to facilitate amide bond formation.

The use of pre-activated esters like Boc-ThionoPhe-1-(6-nitro)benzotriazolide in automated synthesizers offers several advantages:

Reduced need for in-situ activation: This simplifies the synthesis protocol and can shorten cycle times. nih.gov

High coupling efficiency: The 6-nitrobenzotriazole moiety is an effective activating group, promoting efficient coupling reactions.

Compatibility with standard SPPS protocols: The compound can be readily incorporated into existing automated synthesis workflows with minimal modifications. nih.gov

Below is a table illustrating the typical steps in an automated SPPS cycle using a Boc-protected, benzotriazole-activated amino acid derivative.

| Step | Action | Reagents/Solvents | Purpose |

| 1 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the N-terminal Boc group |

| 2 | Washing | Dichloromethane (DCM), Isopropanol, N,N-Dimethylformamide (DMF) | Removal of excess TFA and byproducts |

| 3 | Neutralization | Diisopropylethylamine (DIPEA) in DMF | Neutralization of the N-terminal ammonium (B1175870) salt |

| 4 | Washing | N,N-Dimethylformamide (DMF) | Removal of excess base |

| 5 | Coupling | Boc-ThionoPhe-1-(6-nitro)benzotriazolide in DMF | Formation of the new peptide bond |

| 6 | Washing | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Removal of unreacted amino acid and byproducts |

Potential for Flow Chemistry Applications in Thiopeptide Synthesis

Flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. nih.govnih.govyoutube.com The application of flow chemistry to peptide and thiopeptide synthesis is a rapidly developing field. youtube.comthieme-connect.de

Boc-ThionoPhe-1-(6-nitro)benzotriazolide holds significant potential for integration into flow-based peptide synthesis systems. The use of activated esters is particularly amenable to flow processes, as it allows for rapid and efficient coupling reactions within the short residence times characteristic of flow reactors.

The potential benefits of using Boc-ThionoPhe-1-(6-nitro)benzotriazolide in flow chemistry for thiopeptide synthesis include:

Improved reaction efficiency: The continuous flow of reagents at optimal concentrations can lead to higher coupling yields and reduced reaction times compared to batch processes. nih.gov

Enhanced control over reaction conditions: Precise temperature and mixing control in a flow reactor can help to minimize side reactions, which is particularly important for the sensitive thioamide bond.

Scalability: Flow synthesis allows for the straightforward scaling of thiopeptide production by extending the operation time of the reactor. youtube.com

A conceptual flow synthesis setup for thiopeptide synthesis could involve the following stages:

| Stage | Description | Key Parameters |

| 1 | Resin Loading | A packed-bed reactor containing the solid-phase resin with the growing peptide chain. |

| 2 | Reagent Delivery | Pumps delivering solutions of the deprotection agent, washing solvents, and the activated thioamino acid (Boc-ThionoPhe-1-(6-nitro)benzotriazolide). |

| 3 | Reaction Loop | A heated coil where the coupling reaction takes place. |

| 4 | In-line Monitoring | UV-Vis or other analytical techniques to monitor the completion of the coupling and deprotection steps. |

| 5 | Product Collection | The final thiopeptide is cleaved from the resin and collected. |

Strategies for Minimizing Side Reactions and Improving Purity

The synthesis of thiopeptides is often complicated by side reactions that can reduce the yield and purity of the final product. Key challenges include racemization at the alpha-carbon of the amino acid and side reactions involving the thioamide group itself. nih.govpeptide.comnih.govbohrium.comchemrxiv.org

The use of Boc-ThionoPhe-1-(6-nitro)benzotriazolide can help to mitigate some of these issues. The benzotriazole-based activating group is known to suppress racemization compared to some other activating agents. highfine.com The 6-nitro substituent on the benzotriazole (B28993) ring can further enhance this effect.

Common side reactions in thiopeptide synthesis and strategies for their minimization are outlined below:

| Side Reaction | Description | Mitigation Strategy |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. highfine.com | Use of racemization-suppressing activating groups like 6-nitro-HOBt. Optimization of coupling time and temperature. nih.gov |

| Thioamide Side Reactions | The thioamide sulfur can participate in unwanted side reactions, such as cyclization or reaction with electrophiles. nih.govbohrium.com | Careful selection of protecting groups and reaction conditions. |

| Incomplete Coupling | Steric hindrance or aggregation of the peptide chain can prevent complete reaction. peptide.com | Use of highly activated esters like Boc-ThionoPhe-1-(6-nitro)benzotriazolide. Microwave-assisted synthesis can also improve coupling efficiency. nih.gov |

Development of Robust and Environmentally Benign Protocols

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. rsc.orgnih.govresearchgate.netpeptide.comscispace.com This involves the use of less hazardous solvents, the reduction of waste, and the development of more atom-economical reactions.

The use of Boc-ThionoPhe-1-(6-nitro)benzotriazolide can contribute to the development of greener thiopeptide synthesis protocols. As a pre-activated reagent, it can lead to more efficient reactions, potentially reducing the need for large excesses of reagents and minimizing waste.

Key considerations for developing robust and environmentally benign protocols for thiopeptide synthesis include:

Solvent Selection: Replacing hazardous solvents like DMF and DCM with greener alternatives such as N-butylpyrrolidinone (NBP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a major focus. rsc.org

Reagent Stoichiometry: Optimizing the amount of coupling agent and other reagents to minimize waste.

Byproduct Management: The benzotriazole byproduct from the coupling reaction should ideally be recyclable or easily removable.

The table below compares some traditional and greener approaches in peptide synthesis.

| Aspect | Traditional Approach | Greener Alternative |

| Solvents | DMF, DCM, NMP peptide.com | 2-MeTHF, Cyclopentyl methyl ether (CPME), Propylene carbonate rsc.org |

| Coupling Reagents | Carbodiimides with potential for allergenic byproducts | Oxyma-based reagents with more benign byproducts acs.org |

| Process | Batch synthesis with large solvent volumes | Flow synthesis with reduced solvent consumption advancedchemtech.com |

Analytical and Characterization Techniques for Research on Boc Thionophe 1 6 Nitro Benzotriazolide

Spectroscopic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of Boc-ThionoPhe-1-(6-nitro)benzotriazolide.

In the ¹H NMR spectrum, specific proton signals are expected to appear in distinct regions, characteristic of their chemical environment. The tert-butoxycarbonyl (Boc) protecting group will exhibit a singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region around 1.4-1.5 ppm. The protons of the phenylalanine moiety, including the α-proton and the β-protons, will show characteristic multiplets in the mid-field region. The aromatic protons of the phenyl ring will appear as a complex multiplet further downfield. The protons of the 6-nitrobenzotriazole group will present as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl and thiocarbonyl carbons, the quaternary carbon of the Boc group, and the various aromatic and aliphatic carbons of the phenylalanine and nitrobenzotriazole moieties. The precise chemical shifts of these signals are invaluable for confirming the successful synthesis and structural integrity of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in Boc-ThionoPhe-1-(6-nitro)benzotriazolide

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 (3C), ~80 (1C) |

| Phenylalanine (α-CH) | Multiplet | ~55-60 |

| Phenylalanine (β-CH₂) | Multiplet | ~35-40 |

| Phenylalanine (Aromatic C-H) | ~7.2-7.4 (m, 5H) | ~125-130 |

| 6-Nitrobenzotriazole (Aromatic C-H) | ~7.8-8.5 (m, 3H) | ~115-150 |

| Carbonyl (C=O) | - | ~155 |

| Thiocarbonyl (C=S) | - | ~200-210 |

Note: These are predicted values based on analogous structures and may vary slightly based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For Boc-ThionoPhe-1-(6-nitro)benzotriazolide, with a molecular formula of C₂₀H₂₁N₅O₄S, the expected exact mass is approximately 427.13 g/mol . chemicalforums.com

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. chemicalforums.com In addition to the molecular ion peak ([M]+ or [M+H]+), the mass spectrum will exhibit characteristic fragment ions resulting from the cleavage of labile bonds within the molecule. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group (a loss of 100 Da for C₅H₈O₂) or the loss of isobutylene (B52900) (a loss of 56 Da). nih.gov The presence of the nitrobenzotriazole moiety will also lead to specific fragmentation patterns, aiding in the structural confirmation. chemicalbook.com

Table 2: Key Molecular and Fragment Ions Expected in the Mass Spectrum of Boc-ThionoPhe-1-(6-nitro)benzotriazolide

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | ~428.14 |

| [M-C₄H₈]⁺ | Loss of isobutylene from Boc group | ~372.1 |

| [M-Boc+H]⁺ | Loss of the Boc group | ~328.1 |

| [C₉H₁₀NS]⁺ | Fragment corresponding to ThionoPhe | ~164.05 |

| [C₆H₄N₄O₂]⁺ | Fragment corresponding to 6-nitrobenzotriazole | ~164.03 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized Boc-ThionoPhe-1-(6-nitro)benzotriazolide and for monitoring the progress of the synthesis reaction. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like Boc-ThionoPhe-1-(6-nitro)benzotriazolide. niscpr.res.in

For purity assessment, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, often with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, containing a small amount of a modifier such as trifluoroacetic acid (TFA), allows for the efficient separation of the product from starting materials and by-products. The progress of the synthesis can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Gas Chromatography (GC) for Volatile Derivatives